molecular formula C15H8BrN3O B1441521 1-Benzoyl-4-cyano-6-bromo-7-azaindole CAS No. 1167056-85-0

1-Benzoyl-4-cyano-6-bromo-7-azaindole

Cat. No.: B1441521
CAS No.: 1167056-85-0
M. Wt: 326.15 g/mol
InChI Key: PXGXMFIDIIZFDE-UHFFFAOYSA-N
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Description

1-Benzoyl-4-cyano-6-bromo-7-azaindole is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of indole derivatives and has a molecular formula of C16H8BrN3O.

Preparation Methods

The synthesis of 1-Benzoyl-4-cyano-6-bromo-7-azaindole involves several steps, typically starting with the functionalization of the 7-azaindole core. Advances in metal-catalyzed chemistry have facilitated the development of novel and effective methods for the functionalization of 7-azaindoles . Specific synthetic routes and reaction conditions for this compound are often proprietary and may involve complex multi-step processes.

Chemical Reactions Analysis

1-Benzoyl-4-cyano-6-bromo-7-azaindole undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction: These reactions are typically carried out under controlled conditions using specific oxidizing or reducing agents.

    Coupling Reactions: Metal-catalyzed cross-coupling reactions are frequently employed to introduce various functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-4-cyano-6-bromo-7-azaindole has diverse applications in scientific research, including:

    Drug Development: Its unique properties make it valuable for the synthesis of pharmacologically active compounds.

    Material Synthesis: It is used in the development of advanced materials with specific properties.

    Catalysis: The compound serves as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-Benzoyl-4-cyano-6-bromo-7-azaindole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

1-Benzoyl-4-cyano-6-bromo-7-azaindole can be compared with other indole derivatives, such as:

  • 4-Bromo-7-azaindole
  • 6-Bromo-7-azaindole
  • 4-Cyano-7-azaindole

These compounds share similar structural features but differ in their specific functional groups, leading to unique properties and applications .

Properties

IUPAC Name

1-benzoyl-6-bromopyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3O/c16-13-8-11(9-17)12-6-7-19(14(12)18-13)15(20)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGXMFIDIIZFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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